N-(2-Bromo-6-fluorobenzyl)-N-methylamine

Übersicht

Beschreibung

The compound “2-Bromo-6-fluorobenzyl bromide” is a related compound that is a white to yellow solid . It has a molecular weight of 267.92 and is stored at temperatures between 2-8°C .

Synthesis Analysis

A method for preparing a related compound, “2-bromo-6-fluorobenzaldehyde”, involves the use of 2-bromo-6-fluorotoluene, hydrobromic acid, and hydrogen peroxide . The reaction is carried out in the presence of an organic or inorganic solvent .Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-6-fluorobenzyl bromide” has a molecular formula of C7H5Br2F .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which could potentially include bromo-fluorobenzyl compounds .Physical And Chemical Properties Analysis

“2-Bromo-6-fluorobenzyl bromide” is a white to yellow solid with a molecular weight of 267.92 . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Synthesis : The synthesis of complex molecules often involves halogenated intermediates similar to N-(2-Bromo-6-fluorobenzyl)-N-methylamine. For example, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in dopamine and serotonin receptor antagonists, highlights the importance of bromo and amino functional groups in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

Pharmacological Research : Research into new psychoactive substances such as 25B-NBF, which includes a bromo and fluorobenzyl structure, underscores the ongoing exploration of halogenated amines in studying receptor binding and activity, potentially leading to the discovery of novel therapeutics (Kim et al., 2019).

Material Science and Catalysis : In material science and catalysis, the specific structural features of compounds like N-(2-Bromo-6-fluorobenzyl)-N-methylamine could be crucial. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been shown to be efficient catalysts, suggesting that fluorinated compounds play a significant role in catalytic processes (Yang et al., 2015).

Analytical and Bioanalytical Chemistry : The identification and quantification of structurally similar compounds in biological samples, as demonstrated in the analysis of 25B-NBOMe, highlight the importance of such compounds in toxicological studies and forensic science (Poklis et al., 2014).

Organic Synthesis and Medicinal Chemistry : The development of novel synthetic routes for compounds containing benzyl and amino groups, such as in the improved synthesis of N-methylcadaverine, illustrates the broader relevance of these functional groups in organic synthesis and the design of bioactive molecules (Anderson et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

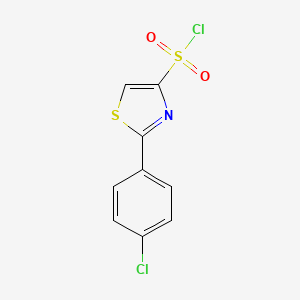

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXBGWZIMPUEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromo-6-fluorobenzyl)-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)